molecular formula C₂₀H₃₀O₂ B107002 1-Methyleneandrosterone CAS No. 3398-66-1

1-Methyleneandrosterone

Cat. No. B107002
CAS RN: 3398-66-1
M. Wt: 302.5 g/mol
InChI Key: YSEVFKWFUGTGAQ-MCMLKMLFSA-N
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Description

1-Methyleneandrosterone is a chemical compound with the molecular formula C20H30O2 . It is also known by its English name 1-Methyleneandrosterone .


Molecular Structure Analysis

The molecular structure of 1-Methyleneandrosterone consists of 20 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 302.451 Da and the monoisotopic mass is 302.224579 Da .


Physical And Chemical Properties Analysis

1-Methyleneandrosterone has a density of 1.1±0.1 g/cm^3, a boiling point of 425.1±45.0 °C at 760 mmHg, and a flash point of 181.4±21.3 °C . It has a molar refractivity of 87.6±0.4 cm^3, a polar surface area of 37 Å^2, and a molar volume of 275.8±5.0 cm^3 .

Scientific Research Applications

Characterization and Measurement in Prostatic Conditions

  • Androgen Receptor Measurement in Prostatic Hyperplasia and Carcinoma : Research by (Snochowski et al., 1977) used [3H]Methyltrienolone, similar to 1-Methyleneandrosterone, to measure and characterize the androgen receptor in benign prostatic hyperplasia and prostate carcinoma. This study highlights the compound's application in understanding androgen interactions in prostatic diseases.

Hormonal Activity and Metabolism Studies

  • Colorimetric Determination Related to Male Hormones : Callow, Callow, and Emmens (1938) developed a method to measure substances related to male hormones, like 1-Methyleneandrosterone, in urine, indicating its significance in endocrine activity studies. See (Callow, Callow, & Emmens, 1938).

  • Inhibition of Carcinogen-Induced Skin Conditions : Pashko et al. (1985) discovered that compounds like 1-Methyleneandrosterone, specifically dehydroepiandrosterone and 3-beta-methylandrost-5-en-17-one, inhibit carcinogen-induced skin papillomas and carcinomas in mice, suggesting its potential in cancer prevention research. Refer to (Pashko et al., 1985).

Enzyme Inhibition and Steroid Receptor Binding

  • 5α-Reductase Inhibitors Synthesis : Research by Flores et al. (2003) on synthesizing new steroidal compounds for inhibiting 5α-reductase, an enzyme involved in androgen-dependent diseases, implicates 1-Methyleneandrosterone as a potential framework. Details are available at (Flores et al., 2003).

  • Anti-Androgens and Receptor Interaction : Rasmusson et al. (1972) synthesized 1,2alpha-methylene steroids, closely related to 1-Methyleneandrosterone, assessing their antiandrogenic activity and receptor interactions. This research provides insights into the compound's potential in hormonal regulation. More at (Rasmusson et al., 1972).

Ethylene Perception and Fruit Ripening

  • Effects on Fruits and Vegetables : Watkins (2006) discusses 1-Methylcyclopropene (1-MCP), a compound structurally similar to 1-Methyleneandrosterone, in its effects on fruits and vegetables, indicating its use in agricultural and food science research. See (Watkins, 2006).

properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1-methylidene-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-2H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h13-17,21H,1,4-11H2,2-3H3/t13-,14+,15-,16-,17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVFKWFUGTGAQ-MCMLKMLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C(=C)CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C(=C)C[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyleneandrosterone

CAS RN

3398-66-1
Record name 3-Hydroxy-1-methyleneandrostan-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLENEANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ISP9XR7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyleneandrosterone
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Citations

For This Compound
3
Citations
MH Choi, BC Chung, W Lee, UC Lee… - … in mass spectrometry, 1999 - Wiley Online Library
… with HFBA for use with GC/NCI was useful in determinations of 19‐norandrosterone, boldenone, 19‐noretiocholanolone, 2‐methylandrosterone, nandrolone, 1‐methyleneandrosterone…
D Goudreault, R Massé - The Journal of steroid biochemistry and …, 1990 - Elsevier
… observations on the basis of documented metabolic rationales, it should be mentioned here that the methodology used by these authors to isolate 1-methyleneandrosterone 1 from …
Number of citations: 37 www.sciencedirect.com
이경호, 윤종만 - 발생과생식, 1999
Number of citations: 2

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